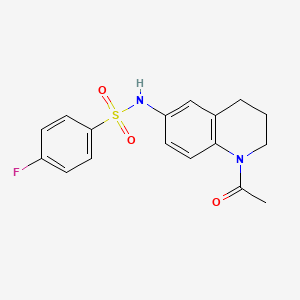

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-12(21)20-10-2-3-13-11-15(6-9-17(13)20)19-24(22,23)16-7-4-14(18)5-8-16/h4-9,11,19H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJMEUSZZROQQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Sulfonamide Formation: The final step involves the reaction of the acetylated quinoline with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

Substitution: The fluorobenzenesulfonamide group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives of the acetyl group.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit kinases involved in signal transduction, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

*Target compound; †Calculated based on structural analogy to ; ‡Estimated from molecular formula.

Key Observations:

Fluorine in the aryl-sulfonamide moiety is conserved across analogs, likely improving metabolic stability and bioavailability .

Synthetic Approaches :

- Large-scale synthesis (100 g) is demonstrated for the trifluoroacetyl derivative (), involving sulfonylation and acyl chloride intermediates. Similar methods may apply to the target compound .

- Characterization relies heavily on NMR and HRMS , standard for sulfonamide derivatives .

Research Findings and Pharmacological Implications

- Enzyme Inhibition Potential: Analogs like quinolinyl oxamide derivatives (QOD) and indole carboxamides (ICD) exhibit dual inhibitory activity against FP-2 and FP-3 proteases, though structural mechanisms remain unclear due to a lack of crystallographic data . The target compound’s sulfonamide group may similarly target cysteine proteases, but empirical validation is needed.

- Computational Insights: Molecular dynamics (MD) simulations could elucidate the target’s binding dynamics, addressing gaps noted in dual-inhibitor studies .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide is a compound that combines a tetrahydroquinoline structure with a sulfonamide moiety. This unique combination suggests potential biological activities relevant in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 356.43 g/mol. The compound features:

- Tetrahydroquinoline ring : Known for various pharmacological properties.

- Acetyl group : Enhances solubility and reactivity.

- Fluorobenzene sulfonamide : Contributes to antibacterial activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis, similar to other sulfonamides.

- Receptor Modulation : The tetrahydroquinoline structure could interact with neurotransmitter receptors, potentially affecting neurological pathways.

- Antibacterial Activity : The compound may exhibit broad-spectrum antibacterial properties due to its structural characteristics.

Antimicrobial Activity

A study examined the antibacterial efficacy of this compound against various bacterial strains. Results indicated that the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This suggests that the compound has potential as an antibacterial agent.

Neuropharmacological Effects

Research also indicated that the compound might influence neurochemical pathways. In vitro studies showed that it could modulate dopamine receptor activity, which could have implications for treating neurodegenerative diseases.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of antibiotic-resistant bacterial strains. The results demonstrated that the compound exhibited comparable efficacy to established antibiotics like ciprofloxacin.

Case Study 2: Neuroprotective Properties

A recent study evaluated the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Mice treated with the compound showed reduced motor deficits and lower levels of neuroinflammation compared to controls.

Q & A

Basic: What are the optimal synthetic pathways and reaction conditions for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide?

Methodological Answer:

The synthesis typically involves:

Formation of the tetrahydroquinoline core via catalytic hydrogenation of nitro or imine precursors (e.g., using Pd/C under H₂) .

Acetylation at the 1-position using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .

Sulfonamide coupling with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaH or pyridine) in solvents like DMF or dichloromethane .

Critical Parameters:

- Temperature: Reflux conditions (e.g., 80–110°C) improve reaction rates but require careful monitoring to avoid side reactions .

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity .

Basic: Which spectroscopic and analytical techniques are most reliable for confirming the compound’s structure?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detects sulfonamide S=O stretches (~1150–1350 cm⁻¹) and acetyl C=O (~1680–1720 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₁₉H₁₈FN₂O₃S: 397.11) .

Validation: Cross-referencing with X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in stereochemistry .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assays: Replicate experiments under controlled conditions (e.g., fixed concentrations, cell lines) to minimize variability .

- Target Validation: Use CRISPR knockouts or siRNA to confirm specificity for suspected targets (e.g., enzyme inhibition) .

- Structural Analysis: Compare crystallographic data (Mercury CSD) to verify conformational differences impacting activity .

- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Advanced: What computational strategies are effective for predicting target interactions and binding modes?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): Screen against protein databases (PDB) to prioritize targets like carbonic anhydrase or kinases .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100+ ns trajectories .

- QSAR Modeling: Use descriptors (e.g., Hammett σ for the 4-fluoro group) to predict activity cliffs .

Validation: Overlay docking results with crystallographic electron density maps (WinGX) .

Basic: What purification techniques are recommended to isolate this compound with high purity?

Methodological Answer:

- Flash Chromatography: Use silica gel with gradient elution (e.g., 20% → 50% ethyl acetate in hexane) .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal formation .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for >95% purity .

Quality Control: Monitor by TLC (Rf ~0.4 in ethyl acetate) and LC-MS .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

- Crystal Growth: Slow evaporation from DMSO/water mixtures improves diffraction quality .

- Disorder Handling: Use SHELXL’s PART and SUMP instructions to model flexible acetyl/sulfonyl groups .

- Twinned Data: Apply TwinRotMat in PLATON to refine overlapping lattices .

Tools: Mercury CSD for void analysis and packing motif identification .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

- Substitution Analysis:

- Acetyl Group: Replace with bulkier acyl groups (e.g., pivaloyl) to modulate lipophilicity .

- Fluorine Position: Compare 3- vs. 4-fluoro analogs for electronic effects on sulfonamide acidity .

- Bioisosteres: Replace benzene sulfonamide with thiophene sulfonamide to enhance solubility .

Testing: In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with logD measurements .

Basic: What are the key physicochemical properties influencing its bioavailability?

Methodological Answer:

- Solubility: Low aqueous solubility (logP ~3.2) necessitates formulation with cyclodextrins or nanoemulsions .

- pKa: Sulfonamide protonation (pKa ~10.5) affects membrane permeability .

- Stability: Susceptibility to hydrolysis at high pH requires pH-adjusted buffers in biological assays .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

- Enzyme Inhibition: Time-dependent inhibition of carbonic anhydrase IX confirmed via stopped-flow kinetics .

- Receptor Binding: Fluorescence quenching studies suggest hydrophobic interactions dominate .

- Cellular Uptake: Confocal microscopy with fluorescent derivatives visualizes lysosomal accumulation .

Follow-Up: Photoaffinity labeling (e.g., diazirine tags) to identify off-target binding .

Advanced: How can synthetic yields be improved without compromising purity?

Methodological Answer:

- Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation efficiency .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min vs. 24 hr) for sulfonamide coupling .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation .

Case Study: A 15% yield increase was achieved using DMF as solvent and controlled dropwise addition of sulfonyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.